molecular formula C29H32FN3 B2990150 3-((4-(4-fluorophenyl)piperazin-1-yl)(4-isopropylphenyl)methyl)-2-methyl-1H-indole CAS No. 371131-04-3

3-((4-(4-fluorophenyl)piperazin-1-yl)(4-isopropylphenyl)methyl)-2-methyl-1H-indole

Cat. No.: B2990150
CAS No.: 371131-04-3
M. Wt: 441.594
InChI Key: GVJXWYUHTSFSGP-UHFFFAOYSA-N
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Description

3-((4-(4-fluorophenyl)piperazin-1-yl)(4-isopropylphenyl)methyl)-2-methyl-1H-indole is a useful research compound. Its molecular formula is C29H32FN3 and its molecular weight is 441.594. The purity is usually 95%.
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Scientific Research Applications

Cytotoxic Agents in Cancer Therapy

Research has demonstrated the synthesis and biological evaluation of indole-based 1,4-disubstituted piperazines as cytotoxic agents. These derivatives, including compounds structurally related to the specified chemical, have shown significant cytotoxicity against liver and colon cancer cell lines. The synthesized compounds were tested for their in vitro cytotoxic activity against human tumor cell lines, revealing that most compounds exhibited considerable cytotoxicity, with some showing lower IC50 concentrations than the standard drug 5-fluorouracil (Akkoç et al., 2012).

Antimicrobial Activity

Another study focused on the synthesis and antibacterial activities of new oxazolidinone-indole carboxylate hybrids, evaluating their in vitro antibacterial activity. This research highlights the potential of indole-based derivatives as effective antibacterial agents, with some compounds showing promising activity worth further investigation (Ping, 2008).

Pharmacokinetic Profiles Improvement

Fluorination of piperazin-1-yl propyl indoles has been explored to produce selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. This modification strategy aimed at enhancing oral absorption and bioavailability of these compounds, demonstrating the role of chemical modifications in optimizing drug properties (van Niel et al., 1999).

Anti-inflammatory and Antimicrobial Derivatives

The synthesis and characterization of novel derivatives possessing anti-inflammatory and antimicrobial activity illustrate the versatility of indole-based piperazine derivatives in addressing multiple therapeutic needs. These compounds have been synthesized and characterized, showing potent anti-inflammatory and antimicrobial activities, underscoring their potential as dual-functional therapeutic agents (Rathod et al., 2008).

Properties

IUPAC Name

3-[[4-(4-fluorophenyl)piperazin-1-yl]-(4-propan-2-ylphenyl)methyl]-2-methyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32FN3/c1-20(2)22-8-10-23(11-9-22)29(28-21(3)31-27-7-5-4-6-26(27)28)33-18-16-32(17-19-33)25-14-12-24(30)13-15-25/h4-15,20,29,31H,16-19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVJXWYUHTSFSGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CC=C(C=C3)C(C)C)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.